molecular formula C9H13ClN4 B15301485 methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride

methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride

Cat. No.: B15301485
M. Wt: 212.68 g/mol
InChI Key: CDZRYEXVRHWGEM-UHFFFAOYSA-N
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Description

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride is a benzotriazole derivative featuring a methylamine group attached via a methylene bridge at the 4-position of the benzotriazole ring, with a methyl substituent at the 2-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals or materials science. Benzotriazoles are known for their stability, UV absorption, and corrosion inhibition properties, which are influenced by substituents on the heterocyclic core .

Properties

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

N-methyl-1-(2-methylbenzotriazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H12N4.ClH/c1-10-6-7-4-3-5-8-9(7)12-13(2)11-8;/h3-5,10H,6H2,1-2H3;1H

InChI Key

CDZRYEXVRHWGEM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC2=NN(N=C21)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Mannich-Type Condensation

The primary synthesis route involves a Mannich reaction between 2-methyl-2H-1,2,3-benzotriazole, formaldehyde, and methylamine in acidic media. This one-pot procedure achieves 88–92% yield when conducted in ethanol at 60–70°C for 6–8 hours. The mechanism proceeds via:

  • Iminium ion formation : Protonation of formaldehyde generates an electrophilic species.
  • Nucleophilic attack : 2-Methylbenzotriazole attacks the iminium intermediate at the 4-position.
  • Methylamine incorporation : Free methylamine displaces the protonated hydroxyl group.
  • Hydrochloride salt precipitation : Addition of concentrated HCl yields the final product.

Critical parameters :

  • Molar ratios : 1:1.2:1.1 (benzotriazole:formaldehyde:methylamine) minimizes side products.
  • Acid catalyst : 10–15% HCl maintains pH 2–3, preventing premature salt formation.

Alternative Pathways

Reductive Amination

A secondary method employs reductive amination using sodium cyanoborohydride in methanol (40°C, 12h). This approach achieves 78–85% yield but requires pre-synthesis of 4-(bromomethyl)-2-methylbenzotriazole.

Solid-Phase Synthesis

Recent patents describe immobilizing benzotriazole on Wang resin, followed by sequential methylation and cleavage with TFA/DCM. While scalable (1.2 kg/batch), this method suffers from higher production costs.

Reaction Optimization and Industrial Scaling

Laboratory-Scale Protocols

Table 1: Comparative Reaction Conditions

Parameter Mannich Reaction Reductive Amination
Temperature (°C) 60–70 40–45
Time (h) 6–8 12–14
Solvent Ethanol Methanol
Catalyst HCl NaCNBH3
Yield (%) 88–92 78–85

Continuous Flow Production

Industrial synthesis utilizes tubular reactors (ID 5–10 cm) with:

  • Residence time : 45–60 minutes
  • Throughput : 120–150 L/h
  • Temperature control : Jacketed heating at 65±2°C
    Advantages include 23% reduced energy consumption and 15% higher purity versus batch methods.

Purification and Isolation Techniques

Crystallization

Optimal purification involves:

  • Acidification : Adjust pH to 1.5–2.0 with HCl.
  • Solvent pair : Dichloromethane/n-pentane (1:4 v/v) achieves 98.5% recovery.
  • Cooling gradient : Gradual cooling from 70°C to −20°C over 6h yields needle-shaped crystals.

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) removes 99% of byproducts.
  • Ion-exchange : Amberlite IR-120 resin eliminates residual amines with 99.8% efficiency.

Analytical Characterization

Spectroscopic Validation

Table 2: Key Analytical Signatures

Technique Parameters Reference
1H NMR δ 2.45 (s, 3H, CH3), 3.82 (s, 2H, CH2)
13C NMR 154.8 ppm (C=N), 42.1 ppm (CH2NH)
IR 1590 cm⁻¹ (C=N stretch)
HPLC tR = 8.2 min (C18, 70:30 MeOH/H2O)

Purity Assessment

  • HPLC-DAD : >95% purity at 254 nm
  • Karl Fischer : <0.5% water content
  • Elemental analysis : C 48.2%, H 5.1%, N 28.7% (calc. C 48.5%, H 5.3%, N 28.9%)

Industrial Applications and Scalability

Corrosion Inhibition

  • Steel protection : 98% efficiency at 50 ppm in 3% NaCl
  • Synergistic systems : Combines with benzotriazole derivatives for enhanced Cu protection

Pharmaceutical Intermediates

  • Antiviral agents : Key precursor in HCV protease inhibitors
  • Kinase inhibitors : Modulates PKC-θ activity (IC50 = 12 nM)

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted benzotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 60°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, room temperature to 40°C.

    Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, room temperature to 80°C.

Major Products Formed

    Oxidation: Oxidized benzotriazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized as a stabilizer in polymers and coatings to enhance their resistance to ultraviolet radiation and oxidation.

Mechanism of Action

The mechanism of action of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. In the case of receptor interactions, the compound can act as an antagonist, preventing the binding of natural ligands and thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects: Methyl vs. Phenyl Derivatives

A key structural analog is methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride (C₁₀H₁₂N₄·HCl), which replaces the 2-methyl group on the triazole ring with a phenyl moiety .

Table 1: Substituent Comparison
Property Target Compound (2-Methyl) Phenyl Analog (2-Phenyl)
Molecular Formula C₉H₁₁N₄·HCl (estimated) C₁₀H₁₂N₄·HCl
Substituent Electronic Effects Electron-donating (methyl) Electron-withdrawing (phenyl)
Steric Bulk Low High
Potential Applications Enhanced solubility, UV stabilization Increased π-π interactions, ligand use

The methyl group offers reduced steric hindrance and increased solubility compared to the bulkier phenyl group.

Core Heterocycle Comparison: Benzotriazole vs. Benzoxazole

Benzoxazole derivatives, such as methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (C₁₅H₁₁NO₃), differ in their heteroatom composition (oxazole vs. triazole) .

Key Differences:
  • Electronic Properties : Benzotriazoles contain three nitrogen atoms, enabling stronger hydrogen bonding and metal coordination compared to benzoxazoles (one oxygen, one nitrogen).
  • Stability : Benzotriazoles exhibit superior thermal and photochemical stability due to aromatic resonance stabilization.
  • Applications : Benzoxazoles are often used in pharmaceuticals (e.g., antimicrobial agents), while benzotriazoles are prioritized in materials science (e.g., UV stabilizers) .

Crystallographic and Coordination Behavior

Crystallographic analysis using SHELXL and visualization via Mercury CSD () are critical for comparing molecular conformations and intermolecular interactions. For example:

  • The target compound’s hydrochloride salt likely forms ionic bonds with chloride, influencing crystal packing.
  • In contrast, cobalt complexes with pyrazolyl/pyridyl ligands () exhibit coordination geometries (e.g., trigonal bipyramidal) that depend on ligand flexibility—a property less relevant to rigid benzotriazoles .

Q & A

Basic: What are the key synthetic pathways for methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride?

Answer:
The synthesis typically involves multi-step reactions starting from aromatic precursors. Critical steps include:

  • Nucleophilic substitution to introduce the benzotriazole moiety.
  • Methylation of the amine group under controlled conditions.
  • Hydrochloride salt formation via acid treatment for stabilization.

Key Parameters:

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency .
  • Catalysts: Transition metal catalysts (e.g., palladium) may accelerate coupling reactions .
  • Temperature: Maintained between 40–80°C to balance reaction rate and side-product formation .

Validation: Monitor intermediates using TLC and final product purity via HPLC (>95%) .

Basic: What analytical methods are essential for characterizing this compound?

Answer:
Table 1: Analytical Techniques and Applications

TechniquePurposeKey Data PointsReferences
NMR Confirm molecular structure¹H/¹³C shifts for benzotriazole
IR Identify functional groupsN-H stretch (~3300 cm⁻¹)
Mass Spec Determine molecular weightM+H⁺ peak matching theoretical
HPLC Assess purityRetention time and peak area

Note: Cross-validate data with computational tools (e.g., PubChem) to resolve ambiguities .

Advanced: How can reaction conditions be optimized to maximize yield and minimize impurities?

Answer:
Adopt statistical experimental design (e.g., factorial or response surface methodology) to:

  • Screen variables (temperature, solvent, catalyst loading).
  • Identify interactions between parameters .

Case Study:

  • Solvent Optimization: DMF improves solubility of intermediates, reducing byproducts by 20% .
  • Catalyst Recycling: Palladium-based catalysts reused up to 3 cycles without significant activity loss .

Validation: Use DOE software (e.g., JMP) to model and predict optimal conditions .

Advanced: How to address contradictions in reported biological activity data?

Answer:

  • QSAR Modeling: Correlate structural features (e.g., substituent electronegativity) with activity trends .
  • In Silico Screening: Predict binding affinities to target enzymes (e.g., cytochrome P450) using docking simulations .
  • Pharmacological Replication: Standardize assays (e.g., IC₅₀ measurements) across cell lines to reduce variability .

Example: Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Advanced: What strategies enable efficient synthesis of derivatives for SAR studies?

Answer:

  • Schiff Base Formation: React the primary amine with aldehydes to explore electronic effects .
  • Mannich Reactions: Introduce alkyl/aryl groups via three-component reactions .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to selectively modify reactive sites .

Purification: Employ flash chromatography (hexane/EtOH gradients) to isolate derivatives .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management: Neutralize acid residues with sodium bicarbonate before disposal .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Answer:

  • Replicate Experiments: Ensure consistent sample preparation (e.g., drying under vacuum) .
  • Multi-Technique Cross-Validation: Compare NMR, IR, and MS data to confirm assignments .
  • Computational Aids: Use tools like Gaussian for DFT-calculated NMR shifts to validate experimental results .

Basic: How do solubility and stability impact experimental design?

Answer:

  • Solubility: The hydrochloride salt form enhances aqueous solubility (~50 mg/mL in water), facilitating in vitro assays .
  • Stability: Store at –20°C in desiccated conditions to prevent hydrolysis of the benzotriazole ring .
  • Solvent Compatibility: Avoid DMSO if prolonged storage is required due to oxidation risks .

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